6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic quinolone derivative. It has a molecular weight of 221.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is1S/C11H8FNO3/c1-5-2-6 (12)3-7-9 (5)13-4-8 (10 (7)14)11 (15)16/h2-4H,1H3, (H,13,14) (H,15,16)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule. Physical And Chemical Properties Analysis
6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 221.19 .Scientific Research Applications
Antibacterial Applications
6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives have been extensively studied for their antibacterial properties. Research shows that these compounds exhibit potent antibacterial activity against both gram-positive and gram-negative bacteria. For example, a study by Miyamoto et al. (1990) synthesized and tested various derivatives for their antibacterial activity, finding significant potency against a range of bacterial species, including Pseudomonas aeruginosa (Miyamoto et al., 1990). Similarly, Cooper et al. (1990) prepared 6-fluoro-7-substituted derivatives, revealing that certain compounds displayed enhanced antibacterial activity, especially against Gram-positive organisms (Cooper et al., 1990).
Synthesis and Structural Studies
Several studies have focused on the synthesis and structural analysis of 6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives. Koga et al. (1980) explored the structure-activity relationships of antibacterial monosubstituted derivatives, leading to the synthesis of more potent compounds (Koga et al., 1980). Additionally, Bálint et al. (1999) synthesized the antibacterial agent flumequine, highlighting the importance of stereochemistry in the biological activity of these compounds (Bálint et al., 1999).
Novel Applications and Derivatives
Research has also been conducted to discover novel applications and derivatives of this chemical. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, demonstrating their antimicrobial activities (Patel & Patel, 2010). Moreover, Hirano et al. (2004) found that 6-methoxy-4-quinolone, a derivative, is a stable fluorophore with strong fluorescence in a wide pH range, which can be used in biomedical analysis (Hirano et al., 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction, as it is involved in the replication, transcription, and repair of bacterial DNA .
Mode of Action
6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid interacts with its target by inhibiting the bacterial DNA-gyrase . This inhibition disrupts the replication and transcription processes, thereby halting bacterial growth .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA-gyrase, it prevents the supercoiling of DNA, which is a critical step in DNA replication . This disruption in the pathway leads to the cessation of bacterial growth .
Pharmacokinetics
Like other fluoroquinolones, it is expected to have good oral bioavailability and broad tissue distribution .
Result of Action
The result of the action of 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the inhibition of bacterial growth . By disrupting DNA replication, the compound prevents bacteria from reproducing, thereby stopping the progression of the bacterial infection .
Action Environment
The action of 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as metal ions, can potentially interact with the compound and alter its efficacy .
properties
IUPAC Name |
6-fluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSSZLNICXHDGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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